molecular formula C9H7FN2O2 B13926087 3-Amino-5-fluorobenzofuran-2-carboxamide

3-Amino-5-fluorobenzofuran-2-carboxamide

Cat. No.: B13926087
M. Wt: 194.16 g/mol
InChI Key: WSKORCYNBVWNDO-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzofuran-2-carboxamide is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of amino and fluorine substituents in the benzofuran ring enhances its potential for various applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate reagents to introduce the amino and fluorine substituents . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3-Amino-5-fluorobenzofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens, alkylating agents). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of amino and fluorine groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-fluorobenzofuran-2-carboxamide is unique due to the presence of both amino and fluorine groups, which can enhance its biological activity and specificity. The combination of these substituents provides a distinct chemical profile that can be leveraged for various applications in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

3-amino-5-fluoro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H7FN2O2/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H2,12,13)

InChI Key

WSKORCYNBVWNDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(O2)C(=O)N)N

Origin of Product

United States

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